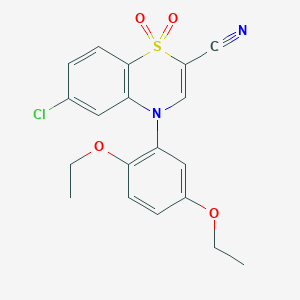

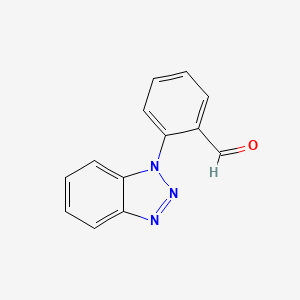

![molecular formula C14H12N2OS B2551174 6-(2,4-二甲苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 562792-81-8](/img/structure/B2551174.png)

6-(2,4-二甲苯基)咪唑并[2,1-b][1,3]噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound containing both imidazole and thiazole rings. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the formation of the imidazole ring followed by the introduction of the thiazole moiety. In the case of 6-substituted derivatives, various substituents can be introduced at the 6-position to modify the compound's properties. For example, electrophilic substitution at position 5 has been studied, and it was found that different substituents at the 6-position can significantly affect the rate of substitution reactions .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, showing that it crystallizes in the monoclinic space group with specific cell dimensions and is stabilized by intermolecular interactions .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo a range of chemical reactions, including electrophilic substitution, as mentioned earlier. The presence of a formyl group at position 5 introduces additional reactivity, allowing for further functionalization of the molecule. For example, the 5-formyl derivatives exhibit mesomerism and can adopt different conformations in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by the nature of the substituents on the heterocyclic core. Electrophilic substitution studies have provided insights into the reactivity patterns of these compounds, and the presence of electron-donating or electron-withdrawing groups can significantly alter their chemical behavior. The stability of these compounds can also vary, with some derivatives being unstable under certain conditions .

科学研究应用

发光传感

石等人(2015)合成了使用二甲苯基咪唑二羧酸酯的镧系元素(III)有机骨架,其显示出作为苯甲醛衍生物的荧光传感器的潜力(Shi, Zhong, Guo, & Li, 2015).

新型自旋探针的合成

Kirilyuk 等人(2003)致力于使用涉及 4,4-二甲基-4H-咪唑-5-甲醛肟的工艺合成 pH 敏感自旋探针(Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).

亲电取代研究

O'daly 等人(1991)研究了咪唑并[2,1-b]噻唑中 5 位的亲电取代,其中包括具有与所讨论化合物类似结构的化合物(O'daly, Hopkinson, Meakins, & Raybould, 1991).

咪唑并[4,5-b]吡啶的合成

Perandones 和 Soto(1997)使用氨基咪唑甲醛制备了咪唑并[4,5-b]吡啶衍生物,展示了一种可能的合成应用(Perandones & Soto, 1997).

抗 HIV 活性

Brukštus、Melamedaite 和 Tumkevičius(2000)合成了具有抗 HIV 活性的苯并[4,5]咪唑并[2,1-b]嘧啶并[5,4-f][1,3,4]噻二氮杂卓(Brukštus, Melamedaite, & Tumkevičius, 2000).

新型合成技术

Mahdavi 等人(2012)开发了一种一锅法、四组分合成新型咪唑并[2,1-b]噻唑-5-胺衍生物(Mahdavi, Asadi, Saeedi, Ebrahimi, Rasouli, Ranjbar, Foroumadi, & Shafiee, 2012).

作用机制

Target of Action

Similar imidazo[2,1-b]thiazole-based compounds have been reported to exhibit anticancer activities , suggesting potential targets could be within cancer-related pathways.

Mode of Action

Related imidazo[2,1-b]thiazole-based compounds have been shown to exhibit cytotoxic activity on cancer cells , indicating that this compound may interact with its targets to induce cell death.

Biochemical Pathways

Given the reported anticancer activities of similar compounds , it is plausible that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Related compounds have been reported to exhibit cytotoxic activity on cancer cells , suggesting that this compound may induce cell death in targeted cells.

未来方向

The compound and its derivatives have shown promising results in anticancer studies . Future research could focus on further exploring its anticancer properties and potential applications in cancer treatment. Additionally, the design of new anticancer drugs that are more selective for cancer cells and have fewer side effects is a major challenge for researchers .

属性

IUPAC Name |

6-(2,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-3-4-11(10(2)7-9)13-12(8-17)16-5-6-18-14(16)15-13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQKPDMZOVGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(N3C=CSC3=N2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

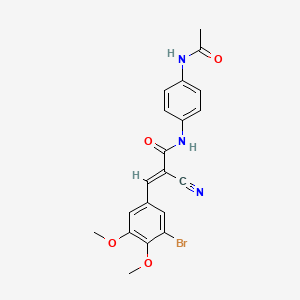

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

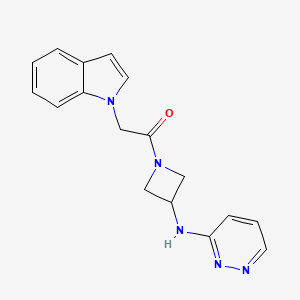

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

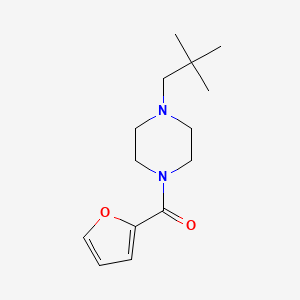

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)